N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including a morpholino group, a carboxamide group, and a tosyl group. The morpholino group consists of a six-membered ring containing one oxygen atom and one nitrogen atom, and is often found in various pharmaceuticals . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2), and is a key functional group in proteins. The tosyl group is a sulfur-containing group often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing morpholino groups are often soluble in water and have relatively high boiling points .Scientific Research Applications
1. Antiviral Properties and Therapeutic Applications
- Substituted piperazines, including compounds similar to N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have demonstrated significant antiviral properties. This makes them potential candidates for developing new antiviral agents (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).
2. Asymmetric Synthesis and Stereoselectivity
- The compound's framework has been used in the development of new asymmetric Ugi three-component reactions. This process allows for the efficient synthesis of novel morpholin-2-one-3-carboxamide compounds, showcasing the compound's versatility in synthetic chemistry (Zhu, Xia, Pan, Li, Chen, Mou, & Chen, 2012).
3. Polymerization and Material Science
- N,N-Dialkylacrylamides, structurally related to the compound , have been polymerized to produce materials with varying molecular weight distributions and configurations. This indicates potential applications in material science and polymer engineering (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).
4. Corrosion Inhibition
- Morpholine and piperazine-based carboxamide derivatives, closely related to the compound, have been studied as corrosion inhibitors for mild steel. This suggests potential applications in protecting metals from corrosion (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).
5. Androgen Receptor Antagonist Activities
- Certain N-arylpiperazine-1-carboxamide derivatives, which share structural similarities, have been identified as potent androgen receptor antagonists. This opens up avenues for their use in treating conditions like prostate cancer (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).
6. DNA Binding and Cytotoxicity
- Compounds with structural elements of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been synthesized and evaluated for their DNA binding and cytotoxic properties, indicating potential use in cancer research (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c1-16-5-7-19(8-6-16)31(28,29)25(21(27)23-11-9-22(4)10-12-23)15-20(26)24-13-17(2)30-18(3)14-24/h5-8,17-18H,9-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKJPQNXRVYGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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